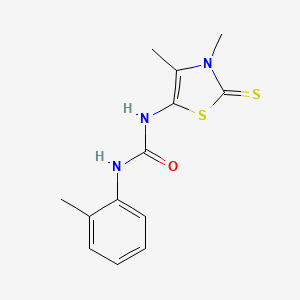

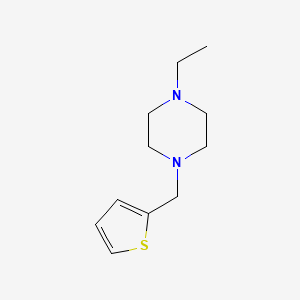

![molecular formula C14H19NO3 B5687489 4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)

4-[(diisopropylamino)carbonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(diisopropylamino)carbonyl]benzoic acid, also known as DIBAL-H, is a chemical compound widely used in organic synthesis. It is a reducing agent that is known for its ability to selectively reduce esters, carboxylic acids, and nitriles to aldehydes or primary alcohols. The compound is highly reactive and has a wide range of applications in various fields of research, including pharmaceuticals, materials science, and biochemistry.

Mechanism of Action

4-[(diisopropylamino)carbonyl]benzoic acid is a powerful reducing agent that selectively reduces esters, carboxylic acids, and nitriles to aldehydes or primary alcohols. The reduction reaction proceeds through a hydride transfer mechanism, where the hydride ion is transferred from the 4-[(diisopropylamino)carbonyl]benzoic acid molecule to the carbonyl group of the substrate. The reaction is highly selective and can be controlled by varying the reaction conditions.

Biochemical and Physiological Effects

4-[(diisopropylamino)carbonyl]benzoic acid is not used in biochemical or physiological studies due to its reactive nature and potential toxicity. It is a reducing agent that can cause severe burns upon contact with skin or eyes. Therefore, it should be handled with extreme care and only used in a well-ventilated laboratory setting.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(diisopropylamino)carbonyl]benzoic acid in lab experiments is its high selectivity for reducing esters, carboxylic acids, and nitriles to aldehydes or primary alcohols. It is also a relatively inexpensive reagent that is readily available. However, 4-[(diisopropylamino)carbonyl]benzoic acid is highly reactive and can be difficult to handle. It requires careful handling and storage, as well as specialized equipment to ensure safe use.

Future Directions

There are several future directions for the use of 4-[(diisopropylamino)carbonyl]benzoic acid in organic synthesis. One potential application is in the synthesis of chiral alcohols, where 4-[(diisopropylamino)carbonyl]benzoic acid can be used in combination with chiral ligands to selectively reduce prochiral ketones to chiral alcohols. Another potential application is in the synthesis of polymers and materials, where 4-[(diisopropylamino)carbonyl]benzoic acid can be used as a reducing agent in the preparation of functionalized polymers and materials. Finally, 4-[(diisopropylamino)carbonyl]benzoic acid can be used in the synthesis of novel pharmaceutical intermediates, including anti-cancer drugs and anti-viral agents.

Synthesis Methods

The synthesis of 4-[(diisopropylamino)carbonyl]benzoic acid involves the reaction between diisopropylamine and benzoic acid in the presence of hydrogen gas and a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to form the final product. The yield of 4-[(diisopropylamino)carbonyl]benzoic acid can be optimized by controlling the reaction conditions, such as the temperature, pressure, and reaction time.

Scientific Research Applications

4-[(diisopropylamino)carbonyl]benzoic acid has been widely used in organic synthesis for the preparation of aldehydes and primary alcohols. It has been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids. In addition, 4-[(diisopropylamino)carbonyl]benzoic acid has been used in the synthesis of pharmaceutical intermediates, including anti-cancer drugs and anti-viral agents.

properties

IUPAC Name |

4-[di(propan-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYTWWHRSSSWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Di(propan-2-yl)carbamoyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

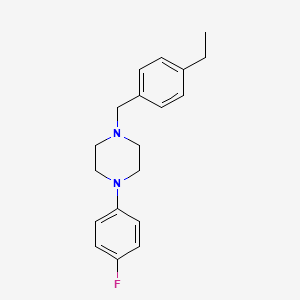

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)

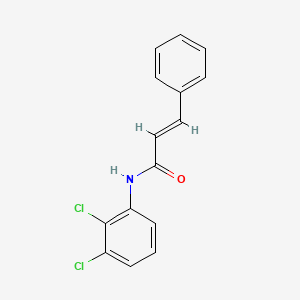

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)

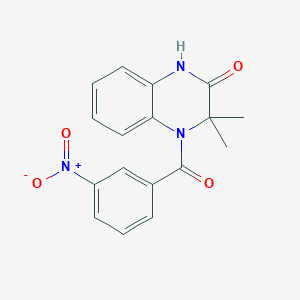

![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)

![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)

![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)